molecular formula C10H16N2O4S B15258355 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione

Cat. No.: B15258355
M. Wt: 260.31 g/mol
InChI Key: ZXFPXZOVUNWMGJ-UHFFFAOYSA-N
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Description

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1λ⁶-thiane-1,1-dione is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at position 3 and a hydroxythiane-dione moiety. The oxadiazole ring is known for its electron-deficient nature and metabolic stability, making it a common pharmacophore in medicinal chemistry. The thiane-dione group introduces sulfone and hydroxyl functionalities, which may enhance solubility and hydrogen-bonding interactions.

Properties

Molecular Formula

C10H16N2O4S

Molecular Weight

260.31 g/mol

IUPAC Name

4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxothian-4-ol

InChI

InChI=1S/C10H16N2O4S/c1-2-8-11-9(16-12-8)7-10(13)3-5-17(14,15)6-4-10/h13H,2-7H2,1H3

InChI Key

ZXFPXZOVUNWMGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)CC2(CCS(=O)(=O)CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione can be achieved through a multi-step process. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the efficient formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of different heterocyclic compounds.

Scientific Research Applications

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of the 1,2,4-oxadiazole and thiane-dione moieties. Below is a comparison with two structurally related compounds:

Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate (Thermo Scientific™)
  • Structure : Features a benzoate ester linked to the 3-ethyl-1,2,4-oxadiazole ring.
  • Key Properties :
    • Molecular Weight: 232.24 g/mol
    • Melting Point: 86–91°C
    • Purity: 97%
  • Functional Groups : Lacks the thiane-dione and hydroxyl groups, reducing polarity compared to the target compound.
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride (CAS 1042505-40-7)
  • Structure : Contains a methylamine group attached to the oxadiazole ring, with a hydrochloride salt.
  • Key Properties :
    • Molecular Weight: 177.64 g/mol
    • Formula: C₆H₁₂ClN₃O
  • Functional Groups : The hydrochloride salt enhances solubility in polar solvents, while the absence of a sulfone group reduces steric hindrance .
Comparative Table
Property Target Compound Methyl 4-(3-ethyl-oxadiazol)benzoate [(3-Ethyl-oxadiazol)methyl]methylamine HCl
Molecular Weight (g/mol) Not reported 232.24 177.64
Melting Point (°C) Not reported 86–91 Not reported
Key Functional Groups Oxadiazole, thiane-dione, hydroxyl Oxadiazole, benzoate ester Oxadiazole, methylamine, hydrochloride
Polarity High (due to sulfone and hydroxyl) Moderate Moderate (enhanced by HCl salt)

Computational and Experimental Characterization

  • Density Functional Theory (DFT) : Becke’s hybrid functional () could predict the electronic properties of the target compound, such as frontier molecular orbitals and charge distribution, aiding in understanding its reactivity .
  • Crystallography : SHELX software () is widely used for resolving crystal structures of similar heterocycles, which would be critical for confirming the stereochemistry of the target compound .

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